N-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-4-methoxy-3,5-dimethylbenzene-1-sulfonamide
Description
N-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-4-methoxy-3,5-dimethylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a dimethylaminophenyl-hydroxyethyl moiety linked to a substituted benzene sulfonamide group. The compound features a 4-methoxy group and 3,5-dimethyl substituents on the aromatic ring, which may enhance hydrophobic interactions in biological systems.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-4-methoxy-3,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4S/c1-13-10-17(11-14(2)19(13)25-5)26(23,24)20-12-18(22)15-6-8-16(9-7-15)21(3)4/h6-11,18,20,22H,12H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUPAKRBSNGSCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-4-methoxy-3,5-dimethylbenzene-1-sulfonamide, commonly referred to as a sulfonamide derivative, is a compound of significant interest due to its potential biological activities. This article delves into its biological activity, pharmacological properties, and relevant case studies.
- Molecular Formula : CHNOS
- Molecular Weight : 378.5 g/mol
- CAS Number : 1421442-00-3
Cardiovascular Effects
Recent studies have highlighted the cardiovascular implications of sulfonamide derivatives. For instance, a study using isolated rat heart models demonstrated that certain benzenesulfonamide derivatives can significantly alter perfusion pressure and coronary resistance. The compound 4-(2-aminoethyl)-benzenesulfonamide was shown to decrease perfusion pressure in a time-dependent manner when compared to other sulfonamide derivatives .
Table 1: Effects on Perfusion Pressure and Coronary Resistance
| Compound Name | Effect on Perfusion Pressure | Effect on Coronary Resistance |
|---|---|---|
| 4-(2-aminoethyl)-benzenesulfonamide | Decreased | Decreased |
| 2,5-dichloro-N-(4-nitrophenyl)-benzenesulfonamide | Increased | Increased |
| 4-[3-(4-nitrophenyl)-ureido]-benzenesulfonamide | No significant change | No significant change |
These findings suggest that the interactions of these compounds with calcium channels may mediate their effects on cardiovascular parameters .
The mechanism by which this compound exerts its biological effects may involve modulation of ion channels and receptors associated with cardiovascular function. Theoretical docking studies indicate potential interactions with calcium channels, which are crucial for maintaining cardiac function and regulating blood pressure .
Pharmacokinetic Properties
Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential. Various computational tools such as ADME/PK and SwissADME have been employed to predict absorption, distribution, metabolism, and excretion (ADME) characteristics. These studies suggest that the compound exhibits favorable permeability profiles across different biological membranes, which is critical for its efficacy as a therapeutic agent .
Table 2: Predicted Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Oral Bioavailability | High |
| Plasma Protein Binding | Moderate |
| Metabolic Stability | Stable |
Case Studies and Research Findings
- Cardiovascular Study : In a controlled experiment involving isolated rat hearts, it was found that the administration of certain sulfonamide derivatives led to notable changes in both perfusion pressure and coronary resistance. These results are indicative of the compound's potential utility in managing cardiovascular conditions .
- Theoretical Studies : Computational modeling has revealed insights into the interaction of sulfonamide derivatives with calcium channels. Such interactions may underlie their observed biological activities and provide a basis for further drug development targeting cardiovascular diseases .
Comparison with Similar Compounds
Structural Features
The compound’s structure includes a hydroxyethyl-dimethylaminophenyl group and a methoxy-dimethylbenzene sulfonamide core. Key structural analogs and their distinctions are outlined below:
*Calculated based on formula (C₁₉H₂₅N₂O₄S); †Estimated from formula (C₂₄H₂₄ClN₃O₃S).
Key Observations:
- Hydrophobic vs. Polar Groups : The target compound’s 3,5-dimethyl and 4-methoxy groups increase hydrophobicity compared to the chloro-substituted analog in , which may reduce solubility but enhance membrane permeability.
- Amino Group Variations: The dimethylamino group in the target compound contrasts with the diethylamino group in 923244-17-1 (), where larger alkyl chains could elevate lipophilicity and alter metabolic stability .
Pharmacokinetic and Functional Implications
- Metabolic Stability : Fluorine in G501-0299 () may confer resistance to oxidative metabolism compared to the target compound’s methoxy group .
- Enzyme Inhibition : Sulfonamide derivatives often inhibit carbonic anhydrases or proteases. The 3,5-dimethyl groups in the target compound could optimize steric fit in hydrophobic enzyme pockets .
Data Gaps and Limitations
- No direct biological activity data for the target compound is available in the provided evidence; comparisons rely on structural extrapolation.
- Compounds with non-sulfonamide cores (e.g., benzoxazine in ) were excluded for relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
